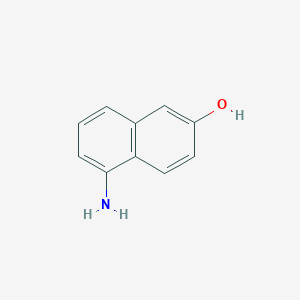

5-Amino-2-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBRKZMSECKELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058951 | |

| Record name | 2-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-97-5 | |

| Record name | 5-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8NZH84CBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-naphthol: Synthesis, Reactivity, and Applications in Modern Research

For the modern researcher, scientist, and drug development professional, a deep understanding of versatile chemical scaffolds is paramount. 5-Amino-2-naphthol, a key aromatic intermediate, represents a molecule of significant interest due to its unique electronic properties and synthetic accessibility. This guide provides a comprehensive technical overview of its core characteristics, synthesis, key reactions, and its emerging role as a foundational building block in medicinal chemistry and materials science.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound featuring a naphthalene core substituted with both an amino (-NH₂) and a hydroxyl (-OH) group.

| Property | Value | Source(s) |

| CAS Number | 86-97-5 | [1][2] |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [2] |

| IUPAC Name | 5-aminonaphthalen-2-ol | |

| Appearance | White to light yellow or gray to brown crystalline powder.[1] | |

| Melting Point | 183°C | |

| Solubility | Sparingly soluble in water; Soluble in DMSO and Methanol.[1] | |

| pKa | 9.76 ± 0.40 (Predicted) |

Chemical Structure:

The structure of this compound is foundational to its reactivity. The electron-donating nature of both the amino and hydroxyl groups activates the naphthalene ring system towards electrophilic aromatic substitution. The relative positioning of these groups dictates the regioselectivity of its subsequent reactions.

Caption: Chemical structure of this compound (CAS 86-97-5).

Synthesis of this compound

The synthesis of aminonaphthols can be approached through several established routes. The selection of a particular pathway is often dictated by the availability of starting materials and the desired purity profile. Two principal methods are the Bucherer reaction and the reduction of a corresponding nitro-naphthol.

The Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[3][4] This reaction is a cornerstone of industrial dye precursor synthesis.[3]

Mechanism: The reaction proceeds through a series of addition-elimination steps. The naphthol first reacts with bisulfite to form an adduct, which tautomerizes to a more stable tetralone sulfonic acid intermediate. This intermediate then undergoes nucleophilic attack by ammonia (or an amine), followed by dehydration and subsequent elimination of the bisulfite to yield the final naphthylamine.[3][4]

Caption: Simplified workflow of the Bucherer reaction mechanism.

Reduction of 5-Nitro-2-naphthol

A common and direct laboratory-scale synthesis involves the reduction of the corresponding nitro-substituted naphthol. This method leverages the well-established chemistry of nitro group reduction, which can be achieved with a variety of reagents.

Causality Behind Experimental Choices:

-

Starting Material: 5-Nitro-2-naphthol is the logical precursor. The nitro group acts as a masked amino group.

-

Reducing Agent: Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. Alternatively, metal/acid systems (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation can be used. Sodium dithionite is also an effective reducing agent for related nitroaromatics. The choice depends on factors like functional group tolerance, scale, and equipment availability.

-

Solvent: A solvent that can dissolve the starting material and is compatible with the reducing agent is chosen, typically an alcohol like ethanol or methanol.

Experimental Protocol: Reduction of 5-Nitro-2-naphthol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitro-2-naphthol (1.0 eq) in ethanol.

-

Reagent Addition: Add a suitable reducing agent. For example, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) followed by concentrated hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH), until the solution is basic. This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Key Reactions and Applications

This compound is a valuable intermediate primarily due to the reactivity of its amino and hydroxyl groups, and the activated naphthalene ring.

Azo Coupling Reactions: The Foundation of Azo Dyes

The most prominent application of this compound is in the synthesis of azo dyes.[1] The amino group can be diazotized and then coupled with an electron-rich aromatic compound, or the activated naphthol ring can itself act as the coupling component for a diazonium salt.

Mechanism: The process involves two main steps:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl) at low temperatures (0-5 °C), to form a diazonium salt.[5]

-

Azo Coupling: The electrophilic diazonium salt then attacks an electron-rich coupling partner (like another aminonaphthol, a phenol, or an aniline) in an electrophilic aromatic substitution reaction to form the characteristic azo (-N=N-) linkage.[5][6]

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of an Azo Dye

-

Diazotization: Dissolve aniline (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.[5]

-

Coupling Solution: In a separate beaker, dissolve this compound (1.0 eq) in an aqueous sodium hydroxide solution and cool to 0-5 °C.[7]

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring. A colored precipitate should form immediately.[7][8]

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete reaction. Collect the solid dye by vacuum filtration, wash thoroughly with cold water, and air dry.

Betti Reaction: Building Blocks for Medicinal Chemistry

The naphthol moiety is an excellent nucleophile in multicomponent reactions like the Betti reaction (a variant of the Mannich reaction).[9][10] This reaction involves the condensation of a naphthol, an aldehyde, and an amine to form aminoalkylnaphthols, often referred to as "Betti bases".[9][10] These structures are of significant interest in drug development due to their diverse biological activities, including antimicrobial and anticancer properties.[11][12]

Causality Behind Experimental Choices:

-

Components: The reaction's power lies in its modularity. By varying the naphthol, aldehyde, and amine, a vast library of structurally diverse compounds can be generated from simple, readily available starting materials.

-

Conditions: The reaction can often be performed under mild conditions, sometimes even solvent-free, which aligns with the principles of green chemistry.[12] Catalysts, if required, are typically simple acids or bases.[13]

Experimental Protocol: Betti Reaction with 2-Naphthol

-

Setup: In a flask, mix 2-naphthol (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.2 eq), and a secondary amine (e.g., piperidine, 1.05 eq).[9]

-

Reaction: Stir the mixture at a specified temperature (e.g., 60 °C or room temperature, depending on the specific substrates) for several hours.[9][14] The reaction can be performed neat (solvent-free) or in a solvent like ethanol or dichloromethane.[9][14]

-

Monitoring: Follow the reaction progress by TLC.

-

Workup: Upon completion, cool the mixture. If a solid precipitates, it can be collected by filtration. If not, the product can be isolated by standard workup procedures including extraction.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane.[9]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Purification by Recrystallization

Recrystallization is the primary method for purifying the solid product. The key is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol: Recrystallization

-

Solvent Selection: Test solubility in various solvents (e.g., ethanol, methanol, water, toluene, ethyl acetate/hexane mixtures). A good system will dissolve the crude solid when hot but allow crystals to form upon cooling. Ethanol/water is a common choice for polar compounds.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimum amount of the hot solvent to achieve complete dissolution.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A reverse-phase method is typically suitable for aminonaphthols.

Exemplar HPLC Method:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[15]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic modifier (e.g., acetonitrile).[15] A typical starting point could be a 75:25 ratio of aqueous buffer to acetonitrile.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 280-310 nm range).

-

Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent (like methanol).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Confirmation

The identity of this compound is unequivocally confirmed using spectroscopic methods.

-

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for complete structural elucidation. Spectral data for this compound is publicly available for comparison.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the functional groups present, such as the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region) and C=C stretches of the aromatic ring.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is non-negotiable.

-

Hazards: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep it away from oxidizing agents.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its established role in the dye industry is complemented by its growing importance in medicinal chemistry. The ability to readily incorporate this scaffold into more complex molecules through robust reactions like azo coupling and the Betti reaction makes it a valuable tool for generating compound libraries for biological screening. As research continues to uncover the therapeutic potential of aminonaphthol derivatives, a thorough understanding of the synthesis, reactivity, and handling of this foundational molecule will remain essential for professionals in chemical research and drug development.

References

A comprehensive list of references, including titles, sources, and verifiable URLs, will be compiled and provided in a separate section to support the claims and protocols detailed in this guide.

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 4. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biotechjournal.in [biotechjournal.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Betti reaction - Wikipedia [en.wikipedia.org]

- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02813G [pubs.rsc.org]

- 14. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-naphthol: Properties, Synthesis, and Applications

Foreword

Welcome to this comprehensive technical guide on 5-Amino-2-naphthol, a versatile and significant chemical intermediate. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's core characteristics. This guide moves beyond a simple recitation of facts, delving into the causality behind its chemical behavior and offering practical insights into its application. The information presented herein is grounded in authoritative sources to ensure scientific integrity and empower your research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound, with the CAS registry number 86-97-5, is a disubstituted naphthalene derivative featuring both an amino (-NH₂) and a hydroxyl (-OH) group.[1] The strategic placement of these functional groups on the naphthalene ring system dictates its unique chemical reactivity and utility as a precursor in various synthetic applications.

Structural and General Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | White to gray to brown crystalline powder | [2] |

| CAS Number | 86-97-5 | [1] |

| IUPAC Name | 5-aminonaphthalen-2-ol | [1] |

Physical Properties

The physical properties of this compound are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Melting Point | 183 °C | [3] |

| Boiling Point | 378 °C (estimated) | [4] |

| Solubility | Sparingly soluble in water. Soluble in DMSO and Methanol (slightly). | [2][4] |

| pKa | 9.76 ± 0.40 (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, with the choice of method often depending on the desired scale and purity. A common and industrially significant method involves the modification of existing naphthalene derivatives.

Bucherer Reaction: A Key Synthetic Strategy

The Bucherer reaction is a versatile and reversible chemical reaction that converts a naphthol to a naphthylamine in the presence of ammonia and a sulfite or bisulfite.[5][6] This reaction can be adapted for the synthesis of this compound.

Conceptual Workflow for Synthesis via Bucherer Reaction:

Caption: Conceptual workflow of this compound synthesis via the Bucherer reaction.

Experimental Protocol (Illustrative):

-

Step 1: Reaction Setup: In a high-pressure reactor, charge 2,5-dihydroxynaphthalene and an aqueous solution of sodium bisulfite.

-

Step 2: Amination: Introduce aqueous ammonia into the reactor.

-

Step 3: Heating: Heat the mixture under pressure. The temperature and pressure are critical parameters that need to be optimized for this specific conversion. The reaction is reversible, and the conditions will drive the equilibrium towards the formation of the aminonaphthol.[6][7]

-

Step 4: Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it with an acid. The this compound product will precipitate out of the solution.

-

Step 5: Purification: The crude product can be purified by recrystallization from a suitable solvent to achieve the desired purity.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by the interplay of the electron-donating amino and hydroxyl groups on the electron-rich naphthalene ring. These groups direct the regioselectivity of electrophilic aromatic substitution reactions and also participate in reactions characteristic of amines and phenols.

Electrophilic Aromatic Substitution

The amino and hydroxyl groups are ortho-, para-directing activators for electrophilic aromatic substitution. The positions on the naphthalene ring that are most susceptible to electrophilic attack are those activated by both groups. This predictable reactivity is fundamental to its use as a building block in organic synthesis.[8]

Reactions of the Amino Group

The primary amino group of this compound can undergo a variety of reactions, including:

-

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite salt and a strong acid) at low temperatures yields a diazonium salt. This is a crucial step in the synthesis of azo dyes.

-

Acylation: The amino group can be acylated with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group exhibits its own characteristic reactivity:

-

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base (Williamson ether synthesis).

-

Esterification: Reaction with carboxylic acids or their derivatives can form esters.

-

Oxidative Coupling: Phenolic compounds can undergo oxidative coupling reactions, often catalyzed by metal complexes, to form biaryl compounds.[9][10]

Spectroscopic and Analytical Characterization

A comprehensive analysis of this compound relies on a combination of spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons on the naphthalene ring, as well as signals for the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms of the naphthalene ring, with the carbons bearing the amino and hydroxyl groups showing characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the functional groups present:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group.

-

N-H Stretching: One or two sharp peaks in the region of 3300-3500 cm⁻¹ correspond to the primary amino group.

-

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 159.[1]

Analytical Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for assessing the purity of this compound and for quantitative analysis.

Illustrative HPLC Method:

-

Column: A reverse-phase C18 column is commonly used for the separation of naphthalene derivatives.[11][12]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape, is a typical mobile phase.[11]

-

Detection: UV detection is suitable, as the naphthalene ring system is strongly UV-active.

Sources

- 1. This compound | C10H9NO | CID 6865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 86-97-5 [m.chemicalbook.com]

- 5. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Guide to 5-Amino-2-naphthol for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic signature of 5-amino-2-naphthol (CAS 86-97-5), a crucial building block in proteomics research and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol , is a bifunctional aromatic compound featuring both a hydroxyl (-OH) and a primary amino (-NH₂) group on a naphthalene scaffold. The precise arrangement of these functional groups dictates its chemical reactivity and utility. Consequently, rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring material identity, purity, and suitability for downstream applications. This guide elucidates the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this molecule.

Molecular Structure and Spectroscopic Overview

The unique spectroscopic profile of this compound is a direct consequence of its molecular architecture. The electron-donating effects of the amino and hydroxyl groups significantly influence the electron density distribution across the naphthalene ring system, which is reflected in the chemical shifts observed in NMR spectroscopy. The vibrational modes of these functional groups and the aromatic backbone give rise to a characteristic IR absorption pattern, while its mass and fragmentation behavior provide a definitive fingerprint in mass spectrometry.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 type). A typical temperature program would start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV for EI).

-

Mass Analysis: The resulting ions (molecular ion and fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of this compound. The aromatic proton signals in ¹H NMR, the ten distinct carbon signals in ¹³C NMR, the characteristic O-H, N-H, and C-O stretches in the IR spectrum, and the definitive molecular ion and fragmentation pattern in the mass spectrum collectively form a unique spectroscopic fingerprint. This guide provides the foundational data and experimental rationale necessary for researchers to confidently identify and utilize this important chemical compound.

References

-

AdiChemistry. (n.d.). Infrared Spectroscopy of Alcohols & Phenols. Retrieved January 8, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of Phenol. Retrieved January 8, 2026, from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6865, this compound. Retrieved January 8, 2026, from [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved January 8, 2026, from [Link]

-

LibreTexts Chemistry. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... Retrieved January 8, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO). Retrieved January 8, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 8, 2026, from [Link]

-

International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. Retrieved January 8, 2026, from [Link]

-

OpenStax. (2023, September 20). Organic Chemistry: Spectroscopy of Alcohols and Phenols. Retrieved January 8, 2026, from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved January 8, 2026, from [Link]

-

LibreTexts Chemistry. (2024, March 24). Spectroscopy of Amines. Retrieved January 8, 2026, from [Link]

-

YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol. Retrieved January 8, 2026, from [Link]

-

Supporting Information. (n.d.). General Information. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c).... Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8663, 2-Naphthol. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13682626, 5-Amino-2-(diethylamino)naphthalene-1,4-dione. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142636025, 5-amino-2H-naphthalen-1-one. Retrieved January 8, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65746, 5-Amino-1-naphthol. Retrieved January 8, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). Retrieved January 8, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Amino-5-nitrophenol->2-naphthol/1:2 Cr complex - Optional[FTIR] - Spectrum. Retrieved January 8, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322). Retrieved January 8, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]

-

researchmap. (2012, September 25). 5Amino1naphthol, a novel 1,5naphthalene derivative matrix suitable for matrixassisted laser desorption/ionization insource decay. Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry: A Textbook. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 8, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 8, 2026, from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 8, 2026, from [Link]

A Technical Guide to the Synthesis of 5-Amino-2-naphthol from Beta-Naphthol: Principles, Protocols, and Mechanistic Insights

Executive Summary

5-Amino-2-naphthol is a vital chemical intermediate, primarily utilized in the synthesis of azo dyes and as a building block in the development of novel pharmaceutical agents.[1][2] Its synthesis from the bulk chemical beta-naphthol (2-naphthol) presents a significant regiochemical challenge. Direct electrophilic substitution on the beta-naphthol nucleus is governed by the powerful ortho-, para-directing influence of the hydroxyl group, making functionalization at the C5 position of the adjacent ring non-trivial. This guide provides an in-depth exploration of a robust and regioselective four-step synthetic pathway, designed for researchers and process development chemists. The strategy leverages the principles of thermodynamic control, synergistic directing effects of functional groups, and the reversibility of sulfonation to overcome the inherent selectivity issues. Each step is detailed with mechanistic rationale, step-by-step protocols, and critical process parameters, ensuring a comprehensive and reproducible methodology.

Introduction: The Synthetic Challenge and Strategic Approach

The naphthalene bicyclic system is a cornerstone of industrial organic chemistry. However, controlling the position of incoming substituents on a pre-functionalized naphthalene ring is a classic chemical problem. In the case of beta-naphthol, the hydroxyl group at the C2 position strongly activates the ring towards electrophilic attack, primarily at the C1 and C3 positions.

The Core Challenge: The primary obstacle in synthesizing this compound from beta-naphthol is the introduction of a nitrogen-based functional group onto the C5 position—a position on the remote ring that is electronically unaffected by the C2 hydroxyl group's activating resonance effects. A direct nitration of beta-naphthol, for instance, would overwhelmingly yield 1-nitro-2-naphthol.[3]

The Four-Step Strategic Solution: To achieve the desired 5-amino substitution pattern, a multi-step strategy is employed. This pathway cleverly uses a temporary functional group—the sulfonic acid group—to both "block" certain positions and electronically "guide" the subsequent nitration step to the desired C5 position.

The overall transformation is outlined below:

-

Thermodynamically Controlled Sulfonation: Beta-naphthol is sulfonated under conditions that favor the formation of the thermodynamically stable 2-naphthol-6-sulfonic acid (Schaeffer's acid).

-

Regioselective Nitration: The intermediate, Schaeffer's acid, is nitrated. The directing effects of the existing hydroxyl and sulfonic acid groups synergize to selectively install a nitro group at the C5 position.

-

Nitro Group Reduction: The 5-nitro intermediate is reduced to the corresponding 5-amino compound using established chemical methods.

-

Hydrolytic Desulfonation: The temporary sulfonic acid group is removed via acid-catalyzed hydrolysis to yield the final product, this compound.

This strategic sequence provides a reliable and scalable solution to the regiochemical puzzle.

The Core Synthetic Pathway: A Mechanistic Walkthrough

This section details the chemical principles and causality behind each of the four critical steps in the synthesis.

Step 1: Sulfonation of Beta-Naphthol to Schaeffer's Acid

The sulfonation of naphthalene derivatives is a classic example of kinetic versus thermodynamic control. The position of the sulfonic acid group is highly dependent on the reaction temperature.

-

Causality & Rationale: When beta-naphthol is sulfonated with concentrated sulfuric acid at low temperatures, the kinetically favored product, 2-naphthol-1-sulfonic acid (Oxy-Tobias acid), is formed. At higher temperatures (approx. 100-110 °C), the reaction equilibrium shifts. The 1-sulfonic acid, being sterically hindered, is less stable than the 6-sulfonic acid. Given that sulfonation is a reversible reaction, the initial kinetic product can revert to beta-naphthol and subsequently reform as the more stable thermodynamic product, 2-naphthol-6-sulfonic acid, commonly known as Schaeffer's acid.[4][5][6] This thermodynamic control is crucial for setting up the correct substitution pattern for the next step.

Step 2: Electrophilic Nitration of Schaeffer's Acid

This step is the linchpin of the entire synthesis, where the desired regiochemistry is established. The success of this reaction hinges on the powerful and synergistic directing effects of the substituents already present on the naphthalene ring.

-

Causality & Rationale: The nitration proceeds via the electrophilic attack of a nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids. The regiochemical outcome is dictated by the two existing groups:

-

The C2-Hydroxyl Group (-OH): As a strongly activating, electron-donating group, it directs incoming electrophiles to the ortho and para positions (C1, C3). By resonance, it increases the electron density of the entire ring system, but its influence is most pronounced on its own ring.

-

The C6-Sulfonic Acid Group (-SO₃H): As a strongly deactivating, electron-withdrawing group, it directs incoming electrophiles to the meta positions relative to itself (C5, C7).[7][8][9]

-

When both groups are present, their directing effects converge on the C5 position. The hydroxyl group activates the ring system, making the reaction feasible, while the sulfonic acid group deactivates the C7 position and, along with the hydroxyl group, strongly favors electrophilic attack at C5. This synergy results in a highly regioselective synthesis of 5-nitro-2-naphthol-6-sulfonic acid.

Step 3: Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis.

-

Causality & Rationale: Several methods are effective for this reduction. The Béchamp reduction, using a metal like iron or tin in the presence of an acid (e.g., hydrochloric acid), is a common industrial method. The reaction involves the stepwise reduction of the nitro group on the surface of the metal, with the acid serving to regenerate the metal surface and act as a proton source. Alternatively, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel offers a cleaner, though often more expensive, route. The choice of method depends on factors like cost, scale, and compatibility with other functional groups. For this synthesis, the Béchamp reduction is a cost-effective and robust choice.

Step 4: Hydrolytic Desulfonation

The final step involves the removal of the sulfonic acid group, which has served its purpose as a directing group.

-

Causality & Rationale: The sulfonation of aromatic compounds is a reversible electrophilic aromatic substitution. The principle of microscopic reversibility dictates that the reverse reaction, desulfonation, will proceed via the same mechanistic pathway. By heating the this compound-6-sulfonic acid in dilute aqueous acid (e.g., sulfuric acid), the equilibrium is shifted back towards the desulfonated product.[10] The presence of a large excess of water and the removal of the sulfonating agent (SO₃) from the equilibrium drives the reaction to completion, yielding the desired this compound.

Experimental Protocols & Data

The following protocols are representative procedures. Researchers should conduct a thorough risk assessment before any laboratory work.[11][12]

Data Summary: Reagents and Conditions

| Step | Reactant | Key Reagents | Solvent | Temperature | Product |

| 1. Sulfonation | Beta-Naphthol | 98% Sulfuric Acid | None | 100-110 °C | 2-Naphthol-6-sulfonic acid (Schaeffer's acid) |

| 2. Nitration | Schaeffer's acid | 65% Nitric Acid, 98% Sulfuric Acid | Sulfuric Acid | 0-10 °C | 5-Nitro-2-naphthol-6-sulfonic acid |

| 3. Reduction | 5-Nitro intermediate | Iron powder, 37% Hydrochloric Acid | Water | 90-100 °C | This compound-6-sulfonic acid |

| 4. Desulfonation | 5-Amino intermediate | 20% Sulfuric Acid | Water | Reflux (~105 °C) | This compound |

Step-by-Step Methodologies

Protocol 1: Synthesis of 2-Naphthol-6-sulfonic acid (Schaeffer's Acid)

-

To a flask equipped with a mechanical stirrer and thermometer, add 1.1 parts by weight of 98% sulfuric acid.

-

While stirring, slowly add 1.0 part by weight of beta-naphthol.

-

Heat the mixture to 100-105 °C and maintain this temperature for approximately 4-5 hours, with continuous stirring.

-

Monitor the reaction progress (e.g., by HPLC) until the beta-naphthol content is minimal.

-

Allow the reaction mass to cool to approximately 80 °C.

-

Carefully "drown" the reaction mass by slowly adding it to 5 parts of cold water or ice with vigorous stirring.

-

The product may precipitate upon cooling. To isolate it as its sodium salt (Schaeffer's salt), neutralize the solution with sodium hydroxide or sodium carbonate to a pH of 2-7.[5][13]

-

Filter the resulting precipitate, wash with a cold brine solution, and dry. The crude Schaeffer's salt is used directly in the next step.

Protocol 2: Nitration of Schaeffer's Acid

-

In a reaction vessel cooled in an ice-salt bath, add 3 parts by weight of 98% sulfuric acid.

-

Slowly add 1 part by weight of the crude Schaeffer's salt from the previous step, ensuring the temperature does not exceed 20 °C.

-

Cool the resulting solution to 0-5 °C.

-

Prepare a nitrating mixture of 0.4 parts 65% nitric acid and 0.6 parts 98% sulfuric acid.

-

Add the nitrating mixture dropwise to the Schaeffer's acid solution over 2-3 hours, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 3-4 hours at 5-10 °C.

-

Pour the reaction mixture onto crushed ice. The product, 5-nitro-2-naphthol-6-sulfonic acid, will precipitate.

-

Filter the solid, wash with ice-cold water until the washings are neutral, and use the damp cake for the next step.

Protocol 3: Reduction to this compound-6-sulfonic acid

-

Create a slurry of the damp 5-nitro-2-naphthol-6-sulfonic acid cake in 10 parts water.

-

Add approximately 1.5 parts of fine iron powder to the slurry.

-

Heat the mixture to 90-95 °C with vigorous stirring.

-

Slowly add a small amount (approx. 0.1 parts) of concentrated hydrochloric acid to initiate the reduction.

-

Maintain the temperature and continue stirring for 4-6 hours. The color of the mixture will change from yellow/orange to a dark slurry.

-

Monitor the reaction for the disappearance of the nitro compound.

-

Once complete, add sodium carbonate to the hot mixture to precipitate iron hydroxides (as a filter aid) and bring the pH to ~7.5-8.0.

-

Filter the hot mixture to remove the iron sludge. The filtrate contains the sodium salt of this compound-6-sulfonic acid.

Protocol 4: Desulfonation to this compound

-

Acidify the filtrate from the previous step with sulfuric acid to a concentration of approximately 20% w/w.

-

Heat the acidic solution to reflux (approx. 105 °C) and maintain for 2-3 hours.[10]

-

Monitor the reaction for the disappearance of the sulfonic acid intermediate.

-

Cool the reaction mixture. The product, this compound, may precipitate as its sulfate salt.

-

Neutralize the cooled slurry carefully with a base (e.g., aqueous ammonia or sodium carbonate) to a pH of 7.0-7.5 to precipitate the free base.

-

Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

The crude product can be purified by recrystallization from hot water or aqueous ethanol.

Product Characterization

| Property | Value | Source |

| Chemical Formula | C₁₀H₉NO | [1][14][15] |

| Molecular Weight | 159.18 g/mol | [1][14][15] |

| Appearance | White to light yellow/brown crystalline powder | [1] |

| CAS Number | 86-97-5 | [1][14][15] |

| Melting Point | Approx. 190 °C (decomposes) | - |

| Solubility | Sparingly soluble in water | [1] |

| Spectra | Available in public databases | [16] |

Visualization of Key Processes and Mechanisms

Diagrams created using Graphviz DOT language to illustrate the core concepts of the synthesis.

Overall Synthetic Workflow

Caption: The four-step synthetic pathway from beta-naphthol to this compound.

Mechanism: Directing Effects in Nitration

Caption: Synergistic directing effects guiding nitration to the C5 position.

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves.

-

Sulfuric and Nitric Acids: These are highly corrosive and strong oxidizing agents. They can cause severe burns upon contact.[11][12][17][18] Handle with extreme care and avoid contact with combustible materials. Reactions involving these acids can be highly exothermic.

-

Aromatic Nitro Compounds: These compounds are potentially toxic and should be handled with care to avoid inhalation or skin contact.

-

Pressurization: Drowning concentrated acid mixtures in water is highly exothermic and can cause boiling and splashing. This must be done slowly and with efficient cooling.

Conclusion

The synthesis of this compound from beta-naphthol is a prime example of strategic organic synthesis, where a deep understanding of reaction mechanisms and directing effects is paramount. The presented four-step pathway, centered on the use of a sulfonic acid as a temporary directing group, provides a logical and effective solution to the inherent regiochemical challenges. By controlling reaction conditions to favor thermodynamic products and leveraging synergistic substituent effects, this methodology offers a robust and scalable route for researchers and drug development professionals to access this valuable chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 2-naphthol-6-sulfonic acid. Retrieved from PrepChem.com. [Link]

-

Umrigar, V. M., Chakraborty, M., & Parikh, P. A. (n.d.). Microwave Assisted Sulfonation of 2-Naphthol by Sulfuric Acid: Cleaner Production of Schaeffer's Acid. Industrial & Engineering Chemistry Research. ACS Publications. [Link]

- Google Patents. (n.d.). RU2212402C1 - Method for preparing 2-naphtholsulfoacids.

- Google Patents. (n.d.). US3994963A - Schaeffer salt purification.

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from spectrabase.com. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Patsnap. (n.d.). Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Eureka. Retrieved from eureka.patsnap.com. [Link]

- Google Patents. (n.d.). JPH0656758A - Method for producing 2-naphthol-6-sulfonate.

- Google Patents. (n.d.). US3251877A - Nitration of tobias acid and preparation of 8-nitro-2-naphthylamine.

-

Zürrer, D., Cook, A. M., & Leisinger, T. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. Applied and Environmental Microbiology, 53(7), 1459-1463. [Link]

-

Patsnap. (n.d.). Method for preparing 6-nitro-2-diazo-1-naphthol-4-sulfonic acid hydrate - Eureka. Retrieved from eureka.patsnap.com. [Link]

- Google Patents. (n.d.). CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid.

-

Columbus Chemical Industries. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Safety Data Sheet. Retrieved from columbuschemical.com. [Link]

-

Chemtrade Logistics Inc. (2023). Sulfuric Acid, 70 -100% Safety Data Sheet. Retrieved from chemtradelogistics.com. [Link]

-

Columbus Chemical Industries. (2021). Concentrated Nitric with 2% Sulfuric Acid - Safety Data Sheet. Retrieved from columbuschemical.com. [Link]

-

Carl ROTH. (n.d.). Sulphuric acid - Safety Data Sheet. Retrieved from carlroth.com. [Link]

- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.

-

Chambers, M. S., & Grenda, D. S. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]

-

Quora. (2020). What is the conversion of naphthalene to 2-naphthol?. Retrieved from quora.com. [Link]

-

Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from chem.libretexts.org. [Link]

-

National Center for Biotechnology Information. (1987). Microbial desulfonation of substituted naphthalenesulfonic acids and benzenesulfonic acids. PubMed Central. [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from organicchemistrytutor.com. [Link]

-

Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Retrieved from savemyexams.com. [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from chem.libretexts.org. [Link]

-

YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. The Organic Chemistry Tutor. [Link]

-

Organic Syntheses. (n.d.). 1-nitro-2-naphthol. Retrieved from orgsyn.org. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 86-97-5 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. US3994963A - Schaeffer salt purification - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. savemyexams.com [savemyexams.com]

- 10. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group [mdpi.com]

- 11. columbuschemical.com [columbuschemical.com]

- 12. chemtradelogistics.com [chemtradelogistics.com]

- 13. RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents [patents.google.com]

- 14. This compound | C10H9NO | CID 6865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 16. spectrabase.com [spectrabase.com]

- 17. columbuschemical.com [columbuschemical.com]

- 18. carlroth.com:443 [carlroth.com:443]

A Comprehensive Technical Guide to the Solubility of 5-Amino-2-naphthol for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 5-Amino-2-naphthol, a key building block in the synthesis of various dyes and pharmaceutical compounds, presents unique solubility challenges and opportunities due to its amphoteric nature and aromatic structure. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. We delve into the theoretical underpinnings of its solubility behavior using Hansen Solubility Parameters (HSPs), present a detailed, field-proven experimental protocol for accurate solubility determination, and offer practical insights for solvent selection in research, synthesis, and formulation development. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound and structurally related compounds.

Introduction: The Critical Role of Solubility in Scientific Research and Drug Development

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone physicochemical property that dictates its utility and application. For drug development professionals, poor aqueous solubility is a major hurdle that can lead to low bioavailability and suboptimal drug performance. In synthetic chemistry, the choice of solvent is paramount for reaction kinetics, yield, and purity of the final product. This compound, with its amino and hydroxyl functionalities on a naphthalene backbone, exhibits complex solubility behavior that is highly dependent on the nature of the solvent. A thorough understanding of its solubility profile is therefore essential for its effective utilization.

This guide aims to provide a detailed technical overview of the solubility of this compound. We will explore its solubility from both a theoretical and practical standpoint, equipping the reader with the knowledge and tools to make informed decisions regarding solvent selection for this versatile molecule.

Physicochemical Properties of this compound

A fundamental understanding of the intrinsic properties of this compound is crucial to interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Melting Point | 183 °C | Not explicitly found in search results |

| pKa | Not explicitly found in search results | |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C(=C1)N | [1] |

| Appearance | White to gray to brown powder/crystal | Not explicitly found in search results |

The presence of both a basic amino group and an acidic hydroxyl group makes this compound an amphoteric molecule. This characteristic suggests that its solubility will be significantly influenced by the pH of aqueous solutions. The naphthalene ring imparts a significant nonpolar character to the molecule.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a useful qualitative guide for predicting solubility. Hansen Solubility Parameters (HSPs) provide a more quantitative and nuanced approach by breaking down the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are similar. The distance (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Predicted Hansen Solubility Parameters for this compound

Using the SMILES string for this compound (C1=CC2=C(C=CC(=C2)O)C(=C1)N[1]), its Hansen Solubility Parameters were predicted using a group contribution method.

Predicted HSP for this compound:

-

δD: 19.5 MPa½

-

δP: 10.5 MPa½

-

δH: 15.0 MPa½

Estimated Solubility of this compound in Common Solvents

The table below presents the Hansen Solubility Parameters for a selection of common laboratory solvents and the calculated Relative Energy Difference (RED) number for this compound in each solvent. The RED number is a measure of the similarity of the HSPs between the solute and the solvent. A lower RED number (<1.0) suggests good solubility, a RED number around 1.0 suggests partial solubility, and a RED number significantly greater than 1.0 suggests poor solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number (Estimated) | Predicted Solubility |

| Water | 15.5 | 16.0 | 42.3 | >2.0 | Poor |

| Methanol | 14.7 | 12.3 | 22.3 | ~1.0 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | ~0.8 | Good |

| Isopropanol | 15.8 | 6.1 | 16.4 | ~0.6 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | ~1.2 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | ~1.5 | Poor |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | ~1.1 | Moderate |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | ~0.9 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | >2.0 | Poor |

| Toluene | 18.0 | 1.4 | 2.0 | >2.0 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | >2.0 | Poor |

Disclaimer: These are predicted values and should be used as a guide. Experimental verification is crucial.

The predictions suggest that this compound will exhibit good solubility in polar protic solvents like ethanol and isopropanol, as well as in polar aprotic solvents like DMF. Its solubility is predicted to be moderate in methanol, acetone, and DMSO. As expected, its solubility in nonpolar solvents like toluene and hexane, and even in highly polar water, is predicted to be poor. This is consistent with the general observation that aminonaphthols are soluble in organic solvents. For instance, 1-amino-2-naphthol is described as being soluble in organic solvents and sparingly soluble in water.

Experimental Determination of Solubility: A Self-Validating Protocol

While theoretical predictions are valuable, experimental determination of solubility remains the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique.

The "Why" Behind the Method: Achieving True Equilibrium

The core principle of this method is to allow a supersaturated solution of the compound to reach equilibrium, where the rate of dissolution of the solid equals the rate of precipitation. This ensures that the measured concentration represents the true thermodynamic solubility at a given temperature.

Step-by-Step Experimental Protocol

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.45 µm syringe filters (e.g., PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure saturation.

-

Accurately add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 4, 8, 16, 24, 48 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase for HPLC analysis).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Accurately dilute the filtered sample solutions with the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the peak area.

-

Using the calibration curve, calculate the concentration of this compound in the diluted samples and, by applying the dilution factor, the concentration in the original saturated solution. This value represents the solubility of this compound in the test solvent.

-

Molecular Interactions and Solubility: A Deeper Dive

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

-

In Polar Protic Solvents (e.g., Ethanol): The hydroxyl and amino groups of this compound can act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with the hydroxyl group of ethanol. The polar nature of ethanol also facilitates dipole-dipole interactions. These strong solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to good solubility.

-

In Polar Aprotic Solvents (e.g., DMF): Solvents like DMF have a large dipole moment and can act as hydrogen bond acceptors. They can effectively solvate the polar groups of this compound through dipole-dipole interactions and by accepting hydrogen bonds from the -OH and -NH₂ groups.

-

In Nonpolar Solvents (e.g., Hexane): Nonpolar solvents primarily interact through weak van der Waals forces. These interactions are not strong enough to overcome the strong hydrogen bonding and dipole-dipole interactions between the this compound molecules in the solid state, resulting in poor solubility.

Practical Guidance for Solvent Selection

The choice of an appropriate solvent system is critical for various applications.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. This guide has provided a comprehensive framework for understanding and predicting its solubility through the application of Hansen Solubility Parameters. The detailed experimental protocol for the shake-flask method offers a reliable means of obtaining accurate solubility data. By integrating theoretical predictions with robust experimental practices, researchers and drug development professionals can effectively navigate the challenges associated with the solubility of this compound, thereby unlocking its full potential in various scientific applications.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-naphthol: From Discovery to Modern Applications

Abstract: This guide provides a comprehensive technical overview of 5-Amino-2-naphthol (CAS No. 86-97-5), a key chemical intermediate. It delves into the compound's historical significance, tracing its roots to the synthetic dye industry, and details its fundamental physicochemical properties. The narrative explains the core principles behind its synthesis and chemical reactivity. Furthermore, this document explores its evolution from a classical dye precursor to a valuable building block in modern research, including its role in the development of novel bioactive molecules. Detailed analytical protocols for quality control and a thorough review of safety and handling procedures are provided for researchers, scientists, and drug development professionals.

Introduction: The Identity of a Versatile Naphthol

This compound, systematically named 5-aminonaphthalen-2-ol, is a polycyclic aromatic hydrocarbon derivative featuring both an amino (-NH₂) and a hydroxyl (-OH) group attached to a naphthalene core.[1] This bifunctional nature is the source of its rich chemistry and broad utility. While historically prominent as an intermediate in the synthesis of azo dyes, its applications have expanded significantly, making it a relevant molecule in contemporary chemical and pharmaceutical research.[1][2]

Nomenclature and Identification:

-

IUPAC Name: 5-aminonaphthalen-2-ol[3]

-

CAS Number: 86-97-5[4]

-

Molecular Formula: C₁₀H₉NO[4]

-

Synonyms: 5-amino-2-naphthalenol, 2-Naphthalenol, 5-amino-[3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound dictate its handling, reactivity, and analytical characterization. It typically appears as a solid and is soluble in various organic solvents, with limited solubility in water.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [3][4] |

| Physical State | Solid | [4] |

| Purity (Typical) | >97.0% (HPLC) | |

| Storage Temperature | Room Temperature (Recommended <15°C, dark) | |

| InChI Key | FSBRKZMSECKELY-UHFFFAOYSA-N | [4] |

Causality Insight: The naphthalene core, a fused two-ring aromatic system, renders the molecule largely non-polar and contributes to its solid state at room temperature.[5] The presence of the polar amino and hydroxyl groups, however, allows for some solubility in polar organic solvents and provides the reactive sites for further chemical synthesis. Spectroscopic data from FTIR, NMR, and Mass Spectrometry are crucial for identity confirmation and purity assessment.[6]

Historical Context & Discovery

The history of this compound is intrinsically linked to the explosion of the synthetic dye industry in the late 19th and early 20th centuries. Naphthol derivatives were foundational components for creating a wide spectrum of vibrant and stable azo dyes. These dyes are synthesized through a coupling reaction between a diazonium salt and an activated aromatic compound, such as a naphthol. The specific position of the amino and hydroxyl groups on the naphthalene ring in compounds like this compound allowed dye chemists to modulate color and fastness properties. Its sulfonic acid derivatives, such as 1-amino-2-naphthol-4-sulphonic acid, were particularly important for creating water-soluble acid dyes used extensively for coloring textiles like nylon, wool, and silk.[7][8][9]

Synthesis and Chemical Reactivity

The synthesis of aminonaphthols can be approached through various classical organic transformations starting from naphthalene or its derivatives like 2-naphthol.[10] A common conceptual pathway involves functionalizing the naphthalene core through nitration, followed by reduction of the nitro group to an amine, and sulfonation/alkali fusion to introduce the hydroxyl group.

A more direct and industrially significant method for producing aminonaphthols is the Bucherer reaction , which involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia. The reverse reaction is also possible.

Diagram 1: Conceptual Synthesis Pathway

This diagram illustrates a generalized, multi-step synthesis starting from 2-Naphthol, a common industrial precursor.[10]

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity: The true utility of this compound lies in the distinct reactivity of its two functional groups.

-

Amino Group (-NH₂): This group is nucleophilic and can be readily diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This salt is a powerful electrophile, central to the formation of azo dyes when it reacts with an electron-rich coupling partner.[7][11]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and activates the naphthalene ring, making it susceptible to electrophilic aromatic substitution. It is also a key site for forming ethers and esters.

Diagram 2: Key Reactivity of this compound

This diagram illustrates the primary reaction pathways stemming from the amino and hydroxyl functional groups.

Caption: Reactivity map of this compound's primary functional groups.

Modern Applications in Research and Drug Development

While its role in the dye industry continues, this compound and its isomers have gained significant traction as versatile building blocks in medicinal chemistry and materials science.

-

Scaffolds for Bioactive Molecules: Naphthol derivatives are investigated for a wide range of biological activities, including antibacterial, antiviral, and antiproliferative properties.[12] The aminonaphthol structure serves as a rigid scaffold that can be functionalized to create libraries of compounds for drug screening.

-

Synthesis of Aminobenzylnaphthols: It is a key reactant in multicomponent reactions like the Betti reaction, which efficiently produces complex molecules called aminobenzylnaphthols.[13][14] These compounds and their derivatives are being explored as potential anticancer agents.[13][15] The inclusion of amino acid moieties, for instance, can improve drug delivery and reduce toxicity.[13][15]

-

Ligand Synthesis: The compound is used to synthesize affinity ligands for biological targets, such as HIV-1 integrase.[2]

Table 2: Summary of Modern Applications

| Application Area | Specific Use | Rationale |

| Medicinal Chemistry | Synthesis of anticancer agents (Betti bases) | The aminonaphthol core provides a rigid scaffold for creating diverse derivatives with cytotoxic properties.[13][15] |

| Biochemical Research | Synthesis of enzyme inhibitors (e.g., for HIV-1) | Serves as a key building block for ligands designed to fit into specific enzyme active sites.[2] |

| Organic Synthesis | Precursor for heterocyclic compounds | The reactive sites allow for the construction of complex molecular frameworks like oxazines.[10][12] |

| Dye & Pigment Chemistry | Intermediate for specialized acid and mordant dyes | Continues its historical role, especially for synthesizing dyes for polyamide fibers.[7][8] |

Analytical Quality Control Protocol: Purity by HPLC

Ensuring the purity of this compound is critical for its use in synthesis and research. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.

Objective: To determine the purity of a this compound sample by calculating the area percentage of the main component peak.

Self-Validation: The protocol's trustworthiness is established by running a blank to ensure no system contamination, using a standard (if available) to confirm retention time, and ensuring baseline resolution between the main peak and any impurities.

Methodology:

-

Solvent Preparation:

-

Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

-

Causality: The acidic modifier improves peak shape for the basic amino group, and the water/acetonitrile system provides a broad polarity range for gradient elution.

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of the this compound sample.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a ~0.5 mg/mL solution.

-

Vortex to dissolve and filter through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector at 254 nm.

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 80% B

-

15-17 min: Hold at 80% B

-

17-18 min: Return to 20% B

-

18-22 min: Re-equilibration at 20% B

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main this compound peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Diagram 3: Analytical Workflow for HPLC Purity Assessment

Caption: Step-by-step workflow for HPLC purity analysis of this compound.

Safety, Handling, and Toxicology

This compound is classified as an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[3][16]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

-

-